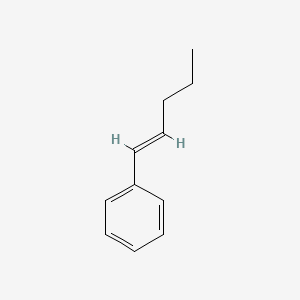

trans-1-Phenyl-1-pentene

Description

Chemical Structure and Properties

trans-1-Phenyl-1-pentene (CAS 16002-93-0) is an unsaturated hydrocarbon with a phenyl group attached to the first carbon of a 1-pentene chain in a trans-configuration. Its molecular formula is C₁₁H₁₂, and its structure allows conjugation between the phenyl ring and the double bond, enhancing stability. Key physicochemical properties include:

- Boiling Point (Tboil): 481.92 K (208.77°C)

- Octanol-Water Partition Coefficient (logPoct/wat): 3.500

- Enthalpy of Vaporization (ΔvapH°): 42.31 kJ/mol

- Heat of Formation (ΔfH°gas): 83.38 kJ/mol

These properties reflect its hydrophobic nature and moderate thermal stability, making it suitable for applications in organic synthesis and materials science.

Properties

IUPAC Name |

pent-1-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h4-10H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMYONNPZWOTKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901026523 | |

| Record name | 1-Pentenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

826-18-6 | |

| Record name | 1-Penten-1-ylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=826-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901026523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: trans-1-Phenyl-1-pentene can be synthesized through various methods. One common method involves the Wittig reaction , where a phosphonium ylide reacts with a carbonyl compound to form the desired alkene. Another method is the Suzuki-Miyaura coupling , which involves the reaction of a phenylboronic acid with a pentenyl halide in the presence of a palladium catalyst .

Industrial Production Methods: In industrial settings, trans-1-Phenyl-1-pentene can be produced through catalytic dehydrogenation of the corresponding alkane or by alkylation of benzene with pentene under acidic conditions. These methods are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Types of Reactions: trans-1-Phenyl-1-pentene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or diols.

Reduction: Hydrogenation of the double bond results in the formation of trans-1-phenylpentane.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: meta-chloroperoxybenzoic acid, osmium tetroxide

Reduction: Hydrogen gas with a palladium catalyst

Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens (chlorine, bromine) with a Lewis acid catalyst

Major Products:

Epoxides and diols: from oxidation

trans-1-Phenylpentane: from reduction

Nitro and halogenated derivatives: from substitution

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

trans-1-Phenyl-1-pentene serves as an important intermediate in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Electrophilic Addition Reactions: The double bond can react with electrophiles, leading to the formation of more complex structures.

- Oxidation Reactions: It can be oxidized to form epoxides or diols using agents like m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO₄) .

- Hydrogenation: The compound can be reduced to 1-phenylpentane through hydrogenation processes .

Biological Applications

Pharmaceutical Development:

Research indicates that derivatives of trans-1-Phenyl-1-pentene may possess therapeutic properties, particularly in anti-inflammatory and anticancer applications. The presence of the phenyl group enhances interactions with biological macromolecules, which could lead to potential drug candidates .

Mechanism of Action:

The mechanism of action primarily involves the reactivity of the double bond, which can form adducts with biological targets. This property is essential for exploring its pharmacological potential .

Industrial Applications

Polymer Production:

In industrial settings, trans-1-Phenyl-1-pentene is utilized in the production of specialty polymers and resins. Its unique structure contributes desirable physical properties to these materials, making them suitable for various applications, including coatings and adhesives .

Catalytic Processes:

The compound is also involved in catalytic processes where its reactivity can enhance selectivity and yield in reactions such as hydrogenation .

Case Studies and Research Findings

Numerous studies have investigated the properties and applications of trans-1-Phenyl-1-pentene:

Mechanism of Action

The mechanism of action of trans-1-Phenyl-1-pentene in chemical reactions involves the interaction of the double bond with various reagents. For example, in oxidation reactions, the electrophilic oxygen atom of the oxidizing agent reacts with the nucleophilic carbon-carbon double bond, leading to the formation of an oxacyclopropane ring . The phenyl group can also participate in electrophilic aromatic substitution , where the aromatic ring undergoes attack by an electrophile .

Comparison with Similar Compounds

1-Pentene (C₅H₁₀)

Structural Differences : A linear alkene without a phenyl substituent.

Properties and Applications :

1-Pentene is highly volatile and used in polymer production (e.g., polyethylene copolymers), while trans-1-phenyl-1-pentene’s conjugated system enables participation in electrophilic addition and Diels-Alder reactions .

Positional Isomers (e.g., 2-Phenyl-1-pentene)

Structural Differences : The phenyl group is attached to the second carbon of the pentene chain, altering conjugation.

Impact on Properties :

Functionalized Derivatives: 5-Hydroxy-1-pentene (C₅H₁₀O)

Structural Differences : A hydroxyl group replaces the phenyl substituent.

Properties and Applications :

| Property | 5-Hydroxy-1-pentene | trans-1-Phenyl-1-pentene |

|---|---|---|

| Solubility | High (polar hydroxyl) | Low (logPoct/wat = 3.5) |

| Reactivity | Alcohol-specific (oxidation, esterification) | Alkene-specific (addition, polymerization) |

5-Hydroxy-1-pentene is used in pharmaceutical intermediates, whereas trans-1-phenyl-1-pentene serves as a hydrophobic building block .

Substituted Cyclic Alkenes: 1-Acetyl-1-cyclopentene (C₇H₁₀O)

Structural Differences : A cyclic pentene with an acetyl group.

Properties and Applications :

| Property | 1-Acetyl-1-cyclopentene | trans-1-Phenyl-1-pentene |

|---|---|---|

| Molecular Formula | C₇H₁₀O | C₁₁H₁₂ |

| Functional Group | Ketone | Phenyl-substituted alkene |

| Applications | Organic synthesis | Materials science |

The acetyl group in 1-acetyl-1-cyclopentene enables nucleophilic reactions, while trans-1-phenyl-1-pentene’s aromatic system supports π-π interactions .

Polymeric Analog: Poly(4-methyl-1-pentene)

Structural Differences : A polymer with methyl branches on a pentene backbone.

Properties and Applications :

The polymer’s high thermal stability and optical clarity contrast with trans-1-phenyl-1-pentene’s role in small-molecule synthesis .

Biological Activity

Trans-1-Phenyl-1-pentene (C₁₁H₁₄) is an organic compound classified as a terminal alkene, characterized by a double bond between the first and second carbon atoms in a pentene chain, along with a phenyl group. This compound has garnered attention for its potential biological activities and applications in various fields, including organic synthesis and material science. This article delves into the biological activity of trans-1-Phenyl-1-pentene, examining its interactions, reactivity, and potential therapeutic applications.

Trans-1-Phenyl-1-pentene is a colorless liquid at room temperature with a boiling point of approximately 174°C and a density of 0.87 g/cm³. It exhibits moderate solubility in organic solvents while being insoluble in water. The presence of the phenyl group and the double bond significantly influence its reactivity and interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄ |

| Molecular Weight | 146.23 g/mol |

| Boiling Point | ~174°C |

| Density | 0.87 g/cm³ |

| Solubility | Moderate in organic solvents; insoluble in water |

Case Studies

A study on the hydroboration of alkenes, including trans-1-Phenyl-1-pentene, demonstrated that steric effects due to the phenyl ring influence reaction pathways and product yields. For instance, hydroboration reactions showed varying yields based on the substrate used, indicating that structural features significantly impact reactivity .

Another investigation highlighted the thermal decomposition of diazirines in the presence of trans-1-Phenyl-1-pentene, resulting in the formation of oxides. This suggests that trans-1-Phenyl-1-pentene can participate in oxidative reactions under specific conditions .

Toxicity and Safety

The safety profile of trans-1-Phenyl-1-pentene indicates moderate toxicity levels. While comprehensive toxicity studies are sparse, existing data suggest that it should be handled with care due to potential irritative effects on skin and eyes .

Table 2: Toxicity Information

| Endpoint | Value |

|---|---|

| Acute Toxicity | Moderate |

| Skin Irritation | Possible |

| Eye Irritation | Possible |

Applications

Trans-1-Phenyl-1-pentene's unique structure allows for various applications:

- Organic Synthesis: Its reactivity makes it a valuable intermediate for synthesizing more complex organic molecules.

- Material Science: Potential use in developing new materials such as polymers or liquid crystals due to its structural properties.

Q & A

Basic: What are the most reliable synthetic routes for producing trans-1-Phenyl-1-pentene with high stereochemical purity?

Methodological Answer:

The stereoselective synthesis of trans-1-Phenyl-1-pentene can be achieved via:

- Wittig Reaction : Using a stabilized ylide (e.g., triphenylphosphine-based) with pentanal derivatives to favor trans-alkene formation. Solvent polarity and temperature control are critical to minimize cis-isomer byproducts .

- Cross-Coupling Reactions : Suzuki-Miyaura or Heck coupling using phenylboronic acid and 1-pentenyl halides. Ligand selection (e.g., Pd(PPh₃)₄) influences stereochemical outcomes .

- Catalytic Hydrogenation : Partial hydrogenation of 1-phenyl-1-pentyne using Lindlar catalyst (poisoned Pd) to selectively yield the trans-alkene. Monitor pressure and catalyst loading to avoid over-reduction .

Characterization : Validate purity via ¹H NMR (coupling constants: trans J = 12–18 Hz) and GC-MS to confirm molecular weight. Compare retention indices with literature data .

Basic: What spectroscopic and chromatographic techniques are optimal for characterizing trans-1-Phenyl-1-pentene?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Confirm C=C stretching (~1650 cm⁻¹) and absence of C≡C stretches (~2200 cm⁻¹) .

- HPLC/GC-MS : Use chiral columns (e.g., β-cyclodextrin) to resolve stereoisomers. Compare with authentic standards for retention time matching .

Purity Assessment : Combustion analysis (C/H ratios) and melting point determination (if crystalline) to rule out solvent residues .

Basic: What thermodynamic properties of trans-1-Phenyl-1-pentene are critical for predicting its reactivity in catalytic systems?

Methodological Answer:

- Heat of Formation (ΔHf°) : Determined via computational methods (e.g., Gaussian at B3LYP/6-31G* level) or calorimetry. Influences stability in exothermic reactions .

- Bond Dissociation Energies (BDE) : Use DFT calculations to evaluate C=C bond strength (≈260 kJ/mol). Correlates with susceptibility to radical-initiated degradation .

- Phase-Change Data : Boiling point (≈180–190°C at 1 atm) and vapor pressure curves inform reaction conditions (e.g., gas-phase vs. liquid-phase catalysis) .

Experimental Validation : Differential Scanning Calorimetry (DSC) for melting/boiling points and Thermogravimetric Analysis (TGA) for decomposition thresholds .

Advanced: How can computational modeling resolve contradictions in reported stereoselectivity trends for trans-1-Phenyl-1-pentene synthesis?

Methodological Answer:

- Mechanistic DFT Studies : Model transition states (e.g., Wittig ylide addition) to identify steric/electronic factors favoring trans-configuration. Compare activation energies (ΔG‡) for cis vs. trans pathways .

- Kinetic vs. Thermodynamic Control : Simulate reaction trajectories under varying temperatures. High temperatures may favor thermodynamically stable trans-isomers, while low temperatures trap kinetic products .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents for trans-selectivity. Validate with experimental screening .

Data Reconciliation : Cross-reference computational results with experimental NMR/X-ray crystallography data to resolve discrepancies .

Advanced: What strategies address conflicting NMR and X-ray crystallography data in structural elucidation of trans-1-Phenyl-1-pentene derivatives?

Methodological Answer:

- Dynamic NMR (DNMR) : Probe conformational exchange in solution (e.g., restricted rotation) that may distort coupling constants. Use variable-temperature NMR to detect coalescence points .

- Single-Crystal X-ray Diffraction : Resolve absolute configuration definitively. Compare unit cell parameters with Cambridge Structural Database entries .

- Synchrotron IR Microspectroscopy : Map spatial distribution of functional groups in crystalline samples to identify polymorphic impurities .

Contingency Plan : If crystallography fails, employ Mosher ester analysis or chiral shift reagents to assign stereochemistry .

Advanced: How to design a kinetic study to quantify trans-1-Phenyl-1-pentene’s stability under oxidative conditions?

Methodological Answer:

- Experimental Design :

- Rate Law Determination : Plot [trans-alkene] vs. time. Fit to zero/first-order kinetics. Calculate activation energy (Ea) via Arrhenius equation .

- Mechanistic Probes : Add radical scavengers (e.g., BHT) or isotopic labeling (¹⁸O₂) to identify oxidation pathways .

Data Interpretation : Use Eyring-Polanyi plots to distinguish between radical chain and concerted mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.